Increased Computed Lipophilicity Driven by 4-Methylbenzothioate Versus Unsubstituted Benzothioate
The 4-methyl substituent on the benzothioate moiety elevates the computed XLogP3-AA of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate to 5.9, compared to an XLogP3-AA of 5.2 for the unsubstituted analog S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate (estimated using the same computational method in PubChem) [1][2]. This 0.7 log unit increase quantitatively reflects a higher affinity for hydrophobic environments, which may influence membrane permeability, plasma protein binding, or the ability to access hydrophobic kinase pockets [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate: XLogP3-AA = 5.2 (estimated) |
| Quantified Difference | ΔXLogP3-AA = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release) for both compounds |
Why This Matters
A quantifiable 0.7 log unit increase in lipophilicity can be decisive for selecting a probe compound with superior passive membrane permeability or enhanced target engagement in lipid-rich binding pockets.
- [1] PubChem CID 2134255 (target compound). Computed XLogP3-AA = 5.9. View Source
- [2] PubChem estimated value for S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate (analog). View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
